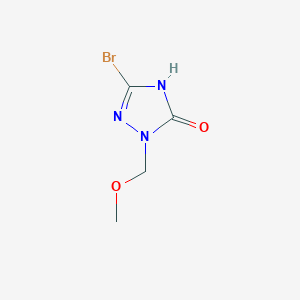

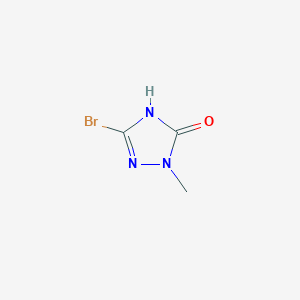

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Vue d'ensemble

Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “5-bromo” indicates a bromine atom attached to the 5th position of the ring, and the “2-(methoxymethyl)” suggests a methoxymethyl group (-CH2OCH3) attached to the 2nd position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound .Applications De Recherche Scientifique

Anticancer Research

- Compounds related to 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been evaluated for their anticancer properties. For instance, some derivatives have shown potential in inhibiting various cancer cell lines, including those related to non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).

Anticonvulsant Activity

- Certain derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Some have shown promising results and are recommended for further studies in this domain (Vijaya Raj & Narayana, 2006).

Synthesis of Biologically Active Compounds

- The synthesis process of biologically active compounds, including those with this compound, has been explored. These compounds can be useful in various biological applications (Akbaba et al., 2010).

Antimicrobial Activities

- Some novel derivatives of 1,2,4-Triazole, including those similar to this compound, have been synthesized and tested for their antimicrobial properties. They have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).

Anti-inflammatory Activity

- Derivatives of this compound have been found to exhibit anti-inflammatory properties. This includes compounds like S-alkylated triazoles, which have shown significant activity in reducing inflammation (Labanauskas et al., 2004).

Structural and Spectroscopic Analysis

- Detailed structural and spectroscopic studies have been conducted on compounds related to this compound. These studies aid in understanding the molecular structure and potential applications of these compounds (Wujec & Typek, 2023).

Antiproliferative Activity

- Research into the antiproliferative effects of related compounds has shown promising results, suggesting potential therapeutic applications in cancer treatment (Narayana et al., 2010).

X-ray Structural Analysis

- X-ray structural analysis of compounds structurally similar to this compound has been performed, providing insights into their molecular configurations and potential chemical behaviors (Liu et al., 2014).

Mécanisme D'action

Target of Action

A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, is known to be a key intermediate in the synthesis of therapeutic sodium-glucose transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are used in diabetes therapy as they inhibit the reabsorption of glucose in the kidney, reducing blood glucose levels .

Mode of Action

If we consider its potential similarity to sglt2 inhibitors, it may interact with its targets by binding to the sglt2 protein, inhibiting glucose reabsorption and thereby reducing blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors, which this compound may be related to, primarily affect the glucose reabsorption pathway in the kidneys .

Pharmacokinetics

A study on a similar compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), showed that both bzp and its active metabolite showed a short elimination half-life .

Propriétés

IUPAC Name |

5-bromo-2-(methoxymethyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O2/c1-10-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWFATJHHQXGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)

![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)

![2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384259.png)

![2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol](/img/structure/B1384260.png)

![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)